4-[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide
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Overview
Description
4-[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and an aldehyde.
Thioether formation:
Amide bond formation: The final step involves coupling the imidazole derivative with the appropriate benzamide derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development.
Medicine: Its structure suggests potential use as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[2-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-17-4-8-21(14-18(17)2)29-24(31)16-34-26-27-12-13-30(26)22-9-6-20(7-10-22)25(32)28-15-23-11-5-19(3)33-23/h4-14H,15-16H2,1-3H3,(H,28,32)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHJKFTWQIOZOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=C(O4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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